2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is 474.04075772 g/mol and the complexity rating of the compound is 621. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[3-(5-ethylthiophen-2-yl)-5-(trifluoromethyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4S2/c1-2-10-5-6-14(31-10)12-9-16(19(23,24)25)29(28-12)17-26-11(13-4-3-7-30-13)8-15(27-17)18(20,21)22/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMCJFXARFTBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of reactions it undergoes:
Oxidation
Typically oxidizes under mild to moderate conditions, potentially forming sulfoxides or sulfones on the thiophene rings.
Reduction
Can be reduced under hydrogenation conditions, with the pyrazole and pyrimidine rings remaining relatively stable.
Substitution
Electrophilic aromatic substitution can occur on the thiophene rings.
Nucleophilic substitutions can happen on the pyrimidine ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions:
Oxidation: : Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or H₂O₂ (hydrogen peroxide).
Reduction: : Catalysts like Pd/C (Palladium on Carbon) under hydrogen gas or hydrides such as NaBH₄ (sodium borohydride).
Substitution: : Use of halogenating agents for electrophilic substitutions and strong nucleophiles like amines for nucleophilic substitutions.
Major products formed from these reactions:
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Reduced thiophene derivatives.
Substitution products: : Halogenated thiophenes and amino-substituted pyrimidines.
Scientific Research Applications: In chemistry, this compound might serve as a versatile building block for constructing more complex heterocyclic structures or functional materials. In biology and medicine, it could act as a scaffold for developing new therapeutic agents, given the biological activities associated with pyrazole and pyrimidine derivatives. The trifluoromethyl groups could enhance the metabolic stability and bioavailability of such therapeutic candidates. In industry, it might find applications in materials science, particularly in the development of advanced organic electronic materials.
Mechanism of Action: The effects of This compound are typically linked to its interaction with specific molecular targets. The pyrimidine and pyrazole rings can engage in hydrogen bonding and π-stacking interactions with proteins or nucleic acids, potentially inhibiting enzymes or modulating receptor activities. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds: Similar compounds include those with pyrazole, thiophene, and pyrimidine functionalities but with different substituents or arrangement. Examples might be 2-(5-ethyl-1H-pyrazol-1-yl)-4-(thiophen-2-yl)pyrimidine or 2-[3-(5-methyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)pyrimidine . The uniqueness of This compound lies in the specific combination of substituents which confer distinctive electronic, steric, and lipophilic properties, affecting its reactivity and interactions differently.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
